molecular formula C21H17NO4S B3342086 Fmoc-(R)-3-Thienylglycine CAS No. 1217774-71-4

Fmoc-(R)-3-Thienylglycine

Cat. No.: B3342086
CAS No.: 1217774-71-4
M. Wt: 379.4
InChI Key: RXQJSFSUCQXAJC-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-®-3-Thienylglycine is a derivative of glycine where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain contains a thienyl group. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal under basic conditions.

Mechanism of Action

Target of Action

Fmoc-®-3-Thienylglycine is a derivative of the 9-Fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in chemical peptide synthesis . The primary target of Fmoc-®-3-Thienylglycine is the amino group of an amino acid during peptide synthesis . The Fmoc group serves as a temporary protecting group for the amino group, preventing it from reacting with other compounds during the synthesis process .

Mode of Action

The Fmoc group is introduced by reacting the amino group of an amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amino group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed by treatment with a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of Fmoc-®-3-Thienylglycine in peptide synthesis affects the biochemical pathway of peptide bond formation . The Fmoc group allows for the activation of the carboxyl group of an amino acid and the protection of the amino group, facilitating the formation of peptide bonds . This has led to dramatic advances in the chemical synthesis of peptides .

Pharmacokinetics

The properties of the fmoc group, such as its stability to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid, and its strong absorbance in the ultraviolet region, may influence its pharmacokinetic properties .

Result of Action

The use of Fmoc-®-3-Thienylglycine in peptide synthesis results in the formation of peptides with protected amino groups . This allows for the synthesis of peptides of significant size and complexity . The Fmoc group can be removed after peptide synthesis, leaving the desired peptide product .

Action Environment

The action of Fmoc-®-3-Thienylglycine is influenced by the conditions of the peptide synthesis process . Factors such as the choice of base for Fmoc removal, the presence of other reactants, and the temperature and pH of the reaction can affect the efficacy and stability of Fmoc-®-3-Thienylglycine .

Biochemical Analysis

Biochemical Properties

Fmoc-®-3-Thienylglycine participates in biochemical reactions primarily during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under mild basic conditions, such as treatment with piperidine . This property allows Fmoc-®-3-Thienylglycine to be incorporated into peptide chains during synthesis, with the Fmoc group subsequently removed to allow for further peptide elongation .

Molecular Mechanism

The molecular mechanism of Fmoc-®-3-Thienylglycine is tied to its role in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions . Once the peptide bond is formed, the Fmoc group can be removed, allowing the next amino acid to be added to the growing peptide chain .

Temporal Effects in Laboratory Settings

In laboratory settings, Fmoc-®-3-Thienylglycine is stable under typical storage conditions. The compound does not degrade over time, ensuring its effectiveness in peptide synthesis . Long-term effects on cellular function are determined by the specific peptides that are synthesized using Fmoc-®-3-Thienylglycine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-®-3-Thienylglycine typically involves the protection of the amino group of ®-3-Thienylglycine with the Fmoc group. This can be achieved by reacting ®-3-Thienylglycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction proceeds under mild conditions and yields the desired Fmoc-protected amino acid.

Industrial Production Methods: Industrial production of Fmoc-®-3-Thienylglycine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high purity and yield of the final product .

Comparison with Similar Compounds

    Fmoc-Glycine: Similar to Fmoc-®-3-Thienylglycine but lacks the thienyl side chain.

    Fmoc-Alanine: Contains a methyl side chain instead of a thienyl group.

    Fmoc-Phenylalanine: Contains a phenyl side chain instead of a thienyl group.

Uniqueness: Fmoc-®-3-Thienylglycine is unique due to the presence of the thienyl group, which can impart specific chemical and biological properties to the peptides synthesized using this compound. The thienyl group can participate in π-π interactions and hydrogen bonding, influencing the folding and stability of the resulting peptides .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-3-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4S/c23-20(24)19(13-9-10-27-12-13)22-21(25)26-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,12,18-19H,11H2,(H,22,25)(H,23,24)/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQJSFSUCQXAJC-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CSC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CSC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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